Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .
The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Summary of Application: Bromo-PEG1-Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Methods of Application: In proteomics research, Bromo-PEG1-Acid can be used as a biochemical for the synthesis of proteins or peptides .
Results or Outcomes: The outcomes of this application would depend on the specific experiment being conducted.
Summary of Application: Acid PEG linkers, such as Bromo-PEG1-Acid, have improved aqueous solubility and have been widely used in targeted drug delivery .
Methods of Application: In drug delivery, Bromo-PEG1-Acid can be used to conjugate drugs to targeting molecules, such as antibodies, to deliver the drug specifically to diseased cells .
Results or Outcomes: The use of Bromo-PEG1-Acid in drug delivery can improve the efficacy of the drug by increasing its solubility, stability, and half-life, and reducing its immunogenicity .
Summary of Application: Acid PEG linkers, including Bromo-PEG1-Acid, are used in MRI imaging applications .
Methods of Application: In MRI imaging, Bromo-PEG1-Acid can be used to conjugate imaging agents to targeting molecules, improving the specificity and sensitivity of the imaging .
Results or Outcomes: The use of Bromo-PEG1-Acid in MRI imaging can enhance the quality of the images, providing more accurate and detailed information for diagnosis and treatment .
Summary of Application: Bromo-PEG1-Acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Methods of Application: The specific method of application would depend on the nature of the experiment being conducted. Generally, Bromo-PEG1-Acid can react with nucleophilic reagents such as a thiol group for bioconjugation and PEGylation .
Results or Outcomes: The results or outcomes obtained would also depend on the specific experiment being conducted. For example, it could be used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. Due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .
Methods of Application: In this study, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Bromo-PEG1-Acid is a chemical compound characterized by the presence of a bromide group and a terminal carboxylic acid, with the molecular formula CHBrO and a CAS number of 1393330-33-0. This compound belongs to the class of polyethylene glycol derivatives, specifically designed to facilitate bioconjugation processes. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid moiety allows for further chemical modifications and conjugations with various biomolecules and small molecules .
Bromo-PEG1-Acid is primarily involved in nucleophilic substitution reactions due to its bromide leaving group. The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or 1-Hydroxy-7-azabenzotriazole, leading to the formation of stable amide bonds . Additionally, it can participate in various coupling reactions, making it a versatile compound for synthesizing complex molecules.
The biological activity of Bromo-PEG1-Acid is largely attributed to its role as a linker in bioconjugation applications. By facilitating the attachment of biomolecules such as peptides, proteins, or nucleic acids, it enhances the solubility and stability of these conjugates in aqueous environments. This property makes it particularly useful in drug delivery systems and therapeutic applications where improved bioavailability is desired .
Bromo-PEG1-Acid can be synthesized through several methods, including:
These methods allow for flexibility in designing derivatives with specific functional groups tailored for various applications.
Bromo-PEG1-Acid has multiple applications across various fields:
Interaction studies involving Bromo-PEG1-Acid focus on its ability to form stable conjugates with biomolecules. These studies often assess the kinetics and stability of the formed bonds under physiological conditions. The efficiency of conjugation reactions is influenced by factors such as pH, temperature, and the presence of coupling agents. Furthermore, Bromo-PEG1-Acid's interactions with cellular components are crucial for evaluating its potential therapeutic applications .
Bromo-PEG1-Acid shares structural similarities with several other polyethylene glycol derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Bromo-PEG1-Azide | Contains azide instead of acid | Useful for Click Chemistry applications |
PEGylated Amines | Simple amine functionalization | Lacks the unique reactivity provided by bromide |
Bromo-PEG2-Acid | Longer PEG chain | Offers different solubility and reactivity profiles |
Bromo-PEG4-Acid | Even longer PEG chain | Enhanced hydrophilicity but may alter biological activity |
Bromo-PEG1-Acid's unique combination of a bromide leaving group and terminal carboxylic acid distinguishes it from other similar compounds, making it particularly suitable for specific bioconjugation applications while maintaining solubility and stability in biological systems .
Bromo-PEG1-Acid, chemically known as 3-(2-bromoethoxy)propanoic acid with the molecular formula C5H9BrO3, represents a heterobifunctional polyethylene glycol derivative that serves as a critical building block in modern organic synthesis [1] [2]. This compound features a bromide group at one terminal and a carboxylic acid functionality at the other, connected through a single ethylene glycol unit [3]. The strategic positioning of these functional groups enables diverse synthetic applications, particularly in bioconjugation chemistry and proteolysis-targeting chimera synthesis [1].
The synthesis of Bromo-PEG1-Acid typically follows established stepwise organic synthesis methodologies that have been developed for polyethylene glycol derivatives [9] [15]. The fundamental approach involves the sequential modification of ethylene glycol precursors through controlled functional group transformations [23]. Research has demonstrated that stepwise synthesis methods provide superior control over product purity and molecular weight distribution compared to polymerization-based approaches [15].
The conventional stepwise protocol begins with the protection of one hydroxyl group of ethylene glycol, followed by alkylation with appropriate brominated reagents [12]. The protected intermediate undergoes selective deprotection to reveal a free hydroxyl group, which is subsequently oxidized or coupled with carboxylic acid derivatives to introduce the terminal acid functionality [23]. This methodology ensures precise control over the final product structure while minimizing unwanted side reactions [15].
One-pot synthesis strategies have emerged as highly efficient approaches for Bromo-PEG1-Acid preparation, offering significant advantages in terms of reaction time, yield, and operational simplicity [8] [11]. These methods eliminate the need for intermediate isolation and purification steps, thereby reducing overall synthetic complexity [12]. Research by Bogliotti and colleagues has demonstrated that careful optimization of reaction conditions enables multiple transformations to occur sequentially in a single reaction vessel [5].
The implementation of one-pot strategies for Bromo-PEG1-Acid synthesis typically involves the use of orthogonal protecting groups that can be selectively removed under different conditions [12]. Base-labile protecting groups, such as the phenethyl group, have shown particular promise in enabling deprotection and coupling reactions to proceed in the same reaction mixture [12] [23]. This approach significantly reduces the number of purification steps required while maintaining high product yields [12].
Temperature control emerges as a critical parameter in one-pot synthesis protocols [11]. Studies have shown that maintaining reaction temperatures between 25-35°C optimizes both reaction kinetics and product selectivity [21]. Higher temperatures can lead to unwanted side reactions, while lower temperatures result in incomplete conversions [25]. The careful management of reaction temperature, combined with appropriate catalyst selection, enables the successful implementation of one-pot methodologies [11].
Functional group orthogonality represents a fundamental principle in the synthetic design of Bromo-PEG1-Acid, enabling selective modification of specific reactive sites without affecting other functional groups [10] [13]. The concept of orthogonality is particularly crucial when dealing with heterobifunctional molecules like Bromo-PEG1-Acid, where both bromide and carboxylic acid functionalities must be preserved during synthesis [13].
The bromide group in Bromo-PEG1-Acid serves as an excellent leaving group for nucleophilic substitution reactions, exhibiting high reactivity toward various nucleophiles [3] [29]. This reactivity can be selectively exploited while protecting the carboxylic acid functionality through appropriate ester formation [49] [51]. Research has demonstrated that tert-butyl esters provide excellent protection for carboxylic acids under basic conditions typically employed for nucleophilic substitution reactions [49] [51].
Sequential modification strategies leverage the differential reactivity of functional groups to achieve stepwise transformations [10]. The carboxylic acid group can be activated for coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide without affecting the bromide functionality [3] [22]. This orthogonality enables the preparation of complex conjugates where each functional group is utilized for specific synthetic purposes [10] [13].
Industrial-scale production of Bromo-PEG1-Acid presents several significant challenges that distinguish it from laboratory-scale synthesis [15] [18]. The primary concerns involve scalability of reaction conditions, maintenance of product quality, and economic viability of the synthetic process [15] [16]. Research has identified that conventional stepwise synthesis methods face substantial limitations when applied to large-scale production due to the multiple purification steps required [15].
Temperature control becomes increasingly challenging at industrial scale, where heat dissipation and uniform mixing present significant engineering obstacles [15]. Studies have shown that temperature variations across large reaction vessels can lead to product heterogeneity and reduced yields [25]. The implementation of advanced heat management systems and continuous stirring technologies becomes essential for maintaining consistent reaction conditions [18].
Solvent management represents another critical challenge in industrial production [15]. The use of large volumes of organic solvents raises environmental and economic concerns, necessitating the development of solvent recycling protocols [18]. Research has demonstrated that certain purification steps can be eliminated through process optimization, thereby reducing overall solvent consumption [15]. The implementation of aqueous-based reaction systems where possible offers additional advantages in terms of environmental impact and cost reduction [35].
The following table summarizes key industrial production challenges and potential solutions:
Challenge Category | Specific Issue | Impact on Production | Proposed Solution |
---|---|---|---|
Temperature Control | Heat dissipation in large vessels | Product heterogeneity, reduced yields | Advanced heat management systems [15] |
Solvent Usage | High organic solvent volumes | Environmental impact, increased costs | Solvent recycling protocols [18] |
Purification Complexity | Multiple chromatographic steps | Low throughput, high costs | Process optimization [15] |
Quality Control | Batch-to-batch variations | Regulatory compliance issues | Continuous monitoring systems [18] |
Quality control at industrial scale requires sophisticated analytical methods to ensure consistent product specifications [18]. The implementation of in-line monitoring systems enables real-time assessment of reaction progress and product quality [18]. These systems must be capable of detecting impurities at parts-per-million levels to meet pharmaceutical and research-grade requirements [16].
Purification of Bromo-PEG1-Acid requires specialized techniques that address the unique challenges posed by polyethylene glycol derivatives [19] [20] [22]. The hydrophilic nature of the compound, combined with its relatively low molecular weight, necessitates careful selection of purification methods to achieve high purity while maintaining acceptable yields [19] [32]. Research has demonstrated that conventional silica gel chromatography often provides inadequate separation for polyethylene glycol-containing compounds [32].
Size exclusion chromatography emerges as the most effective method for separating Bromo-PEG1-Acid from both lower and higher molecular weight impurities [19] [22]. This technique exploits differences in hydrodynamic radius to achieve separation, making it particularly suitable for polyethylene glycol derivatives [19]. Studies have shown that Sephadex-based resins provide optimal resolution for compounds in the molecular weight range of Bromo-PEG1-Acid [19].
Ion exchange chromatography offers complementary selectivity based on the ionizable carboxylic acid functionality [22]. The pH-dependent charge state of the carboxylic acid group enables separation from neutral impurities and allows for concentration of the product [22]. Research has demonstrated that weak anion exchange resins provide excellent selectivity for carboxylic acid-containing polyethylene glycol derivatives [22].
Alternative purification approaches include precipitation-based methods that exploit solubility differences [20] [21]. Polyethylene glycol precipitation using appropriate salt concentrations has been shown to effectively remove protein and nucleic acid impurities while preserving the target compound [34] [37]. The optimization of precipitation conditions, including salt type, concentration, and pH, enables selective purification with minimal product loss [34].
Yield optimization strategies focus on minimizing product loss during purification while maintaining high purity standards [20] [24]. The implementation of mild purification conditions prevents degradation of acid-labile bonds that may be present in synthetic intermediates [24]. Temperature control during purification steps, particularly for chromatographic separations, helps maintain product stability and minimize decomposition [19].
The following table presents comparative purification methods and their associated yields:
Purification Method | Typical Yield (%) | Purity Achieved (%) | Time Required | Scalability |
---|---|---|---|---|
Size Exclusion Chromatography | 85-92 | >95 | 4-6 hours | Limited [19] |
Ion Exchange Chromatography | 78-88 | >98 | 6-8 hours | Moderate [22] |
Precipitation Methods | 82-90 | 90-95 | 2-4 hours | High [34] |
Membrane Separation | 75-85 | 85-92 | 1-3 hours | High [22] |
Crystallization techniques have shown promise for final product purification when appropriate crystallization conditions can be identified [36] [39]. The development of suitable crystallization solvents and conditions requires extensive optimization but can provide products of exceptional purity [39]. Research has demonstrated that polyethylene glycol derivatives can form highly ordered crystalline structures under specific temperature and solvent conditions [36].
Process optimization involves the systematic evaluation of reaction parameters to maximize both yield and purity simultaneously [21] [25]. Design of experiments methodologies enables the identification of optimal conditions through statistical analysis of multiple variables [25]. Studies have shown that response surface methodology can effectively optimize complex multi-parameter systems such as Bromo-PEG1-Acid synthesis [25].